3-(2-bromophenyl)-5-cyclopropyl-1H-1,2,4-triazole
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Overview
Description
3-(2-bromophenyl)-5-cyclopropyl-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-5-cyclopropyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzonitrile with cyclopropylamine, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-5-cyclopropyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions may involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cyclization Reactions: Catalysts like palladium or copper may be used to facilitate cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can lead to different oxidation states of the triazole ring.
Scientific Research Applications
3-(2-bromophenyl)-5-cyclopropyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-5-cyclopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. The bromophenyl and cyclopropyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazole
- 3-(2-fluorophenyl)-5-cyclopropyl-1H-1,2,4-triazole
- 3-(2-methylphenyl)-5-cyclopropyl-1H-1,2,4-triazole
Uniqueness
The presence of the bromine atom in 3-(2-bromophenyl)-5-cyclopropyl-1H-1,2,4-triazole makes it unique compared to its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s reactivity and binding characteristics, making it suitable for specific applications where other halogens or substituents may not be as effective.
Properties
Molecular Formula |
C11H10BrN3 |
---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
3-(2-bromophenyl)-5-cyclopropyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H10BrN3/c12-9-4-2-1-3-8(9)11-13-10(14-15-11)7-5-6-7/h1-4,7H,5-6H2,(H,13,14,15) |
InChI Key |
BTJAOYPAFPBMHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NN2)C3=CC=CC=C3Br |
Origin of Product |
United States |
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